molecular formula C9H9ClN2O4S B12905441 N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide CAS No. 848937-72-4

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

Cat. No.: B12905441
CAS No.: 848937-72-4
M. Wt: 276.70 g/mol
InChI Key: KCZMRXKUPWKBJK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a 4-chlorophenyl group, an oxazolidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide typically involves the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with sulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-oxooxazolidine-3-sulfonamide
  • N-(4-fluorophenyl)-2-oxooxazolidine-3-sulfonamide
  • N-(4-methylphenyl)-2-oxooxazolidine-3-sulfonamide

Uniqueness

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound has shown higher potency in certain biological assays compared to its analogs, making it a valuable candidate for further research and development .

Biological Activity

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8_{8}H8_{8}ClN1_{1}O3_{3}S1_{1}
Molecular Weight201.673 g/mol
LogP2.281
PSA67.90 Ų

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways. Studies suggest that oxazolidine derivatives can interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells. The presence of the sulfonamide group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidine derivatives, including this compound. For instance:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HL-60 (human promyelocytic leukemia), BGC-823 (human gastric cancer), and KB (human oral epidermoid carcinoma). The IC50_{50} values for these cell lines ranged from 0.59 to 4.79 µg/mL .

Table 1 summarizes the IC50_{50} values for different cancer cell lines:

Cell LineIC50_{50} (µg/mL)
HL-600.59
BGC-8233.66
KB4.79

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Fungicidal Activity : The compound demonstrated excellent fungicidal effects against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50_{50} values comparable to commercial fungicides .

Table 2 lists the fungicidal activities measured as EC50_{50}:

PathogenEC50_{50} (µg/mL)
Botrytis cinerea2.12
Sclerotinia sclerotiorum3.66

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
  • Case Study on Antifungal Properties : Another investigation focused on the compound's antifungal efficacy against clinical isolates of Candida species. The results showed that it inhibited fungal growth effectively, supporting its use as a potential antifungal agent .

Properties

CAS No.

848937-72-4

Molecular Formula

C9H9ClN2O4S

Molecular Weight

276.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C9H9ClN2O4S/c10-7-1-3-8(4-2-7)11-17(14,15)12-5-6-16-9(12)13/h1-4,11H,5-6H2

InChI Key

KCZMRXKUPWKBJK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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